molecular formula C21H21N3O3S2 B3312711 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide CAS No. 946327-75-9

2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Cat. No.: B3312711
CAS No.: 946327-75-9
M. Wt: 427.5 g/mol
InChI Key: PTHNLRNKZKLTIP-UHFFFAOYSA-N
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Description

This compound is a thiazole-based benzamide derivative characterized by a 2-ethoxybenzamide moiety linked to a 4-phenylthiazol-5-yl group. The thiazole ring features a thioether substituent at position 2, connected to a methylamino-oxoethyl chain. The ethoxy group at position 2 of the benzamide may enhance lipophilicity, influencing pharmacokinetic behavior, while the methylamino-oxoethyl chain could modulate receptor binding through hydrogen bonding interactions .

Properties

IUPAC Name

2-ethoxy-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-16-12-8-7-11-15(16)19(26)24-20-18(14-9-5-4-6-10-14)23-21(29-20)28-13-17(25)22-2/h4-12H,3,13H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHNLRNKZKLTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a negative regulator of insulin signaling and a target for treating type 2 diabetes. Compounds structurally related to 2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide have shown promising inhibitory effects on PTP1B, enhancing insulin signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antidiabetic Effects Enhances insulin-stimulated glucose uptake; potential for type 2 diabetes therapy .
Anticancer Potential Similar thiazole derivatives have demonstrated antiproliferative effects in various cancer cell lines .
Antimicrobial Properties Compounds in this class have shown efficacy against bacteria and fungi .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study on related compounds demonstrated that certain derivatives exhibited high inhibitory activity against PTP1B, with an IC50 value as low as 0.07 μM, indicating strong potential for managing glucose levels in diabetic patients .
  • Cell Viability and Toxicity :
    • In vitro studies revealed that these compounds can enhance glucose uptake without significant cytotoxic effects, making them suitable candidates for further development in diabetes management .
  • Antiproliferative Activity :
    • Research on benzothiazole derivatives indicated that similar compounds could inhibit cancer cell proliferation effectively. For instance, specific derivatives showed moderate to high inhibition rates against breast and liver cancer cell lines .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiazole vs. Thiadiazole Derivatives :
    • The target compound’s thiazole core (vs. thiadiazole in ) reduces ring strain and alters electronic properties. Thiadiazoles (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal/fungicidal activity due to electronegative substituents (e.g., Cl, CH₃), but the thiazole core in the target compound may favor anticancer activity via improved metabolic stability .
    • Triazole-Thiones (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones show tautomerism-dependent activity. The target compound lacks tautomeric flexibility but compensates with a rigid thioether linkage .

Substituent Effects

  • Aryl Groups :

    • The 4-phenyl group on the thiazole (target compound) aligns with compounds 9a–e (), where aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) enhance binding to biological targets. The phenyl group’s hydrophobicity may improve membrane permeability .
    • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 9c in with 4-Br-phenyl) show enhanced activity compared to electron-donating groups (e.g., 9d with 4-CH₃-phenyl). The target compound’s ethoxy group (electron-donating) may reduce electrophilicity but improve solubility .
  • Thioether and Amide Linkages: The thioether in the target compound resembles S-alkylated triazoles () and compound 15 in (N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide). These linkages enhance stability and modulate target engagement . The benzamide group parallels acetamide derivatives (a–e), where the amide bond facilitates hydrogen bonding with enzyme active sites .

Anticancer Activity

  • Thiazole Derivatives (): Compounds 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) against HepG-2 cells highlight the importance of substituents. The methyl group in 7b and phenyl in 11 align with the target compound’s 4-phenyl and methylamino groups, suggesting comparable potency .
  • Triazole-Thiones (): Fluorinated derivatives (e.g., compound 15 with 4-F-phenyl) show superior activity, but the target compound’s ethoxy group may offer a balance between potency and toxicity .

Antiviral and Antiplatelet Activity

  • Isoxazole/Thiophene Derivatives (): Compounds like N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide (compound 55) target viral or thrombotic pathways. The target compound’s lack of a nitro or cyano group may limit antiviral efficacy but reduce off-target effects .

Comparative Data Table

Compound Class Key Structural Features Biological Activity (IC₅₀ or Notable Effect) Reference
Target Compound 4-phenylthiazole, ethoxybenzamide, thioether Hypothesized anticancer (inferred) N/A
Thiazole Derivatives (7b) 4-methylthiazole, hydrazone linkage HepG-2 IC₅₀ = 1.61 ± 1.92 μg/mL
Triazole-Thiones () 4-(2,4-difluorophenyl), sulfonyl group Antifungal/antibacterial
S-Alkylated Triazoles (15) Thienylmethylthio, cyano-pyridine Antiviral/antiplatelet
Benzamide-Triazoles (9c) 4-bromophenylthiazole, triazole-acetamide Enhanced docking affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

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